molecular formula C18H17F3N2O5 B4277486 N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide

N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide

Cat. No.: B4277486
M. Wt: 398.3 g/mol
InChI Key: KZWDUDGTQRZQAW-UHFFFAOYSA-N
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Description

N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable aromatic precursor to introduce the nitro group, followed by the introduction of the trifluoroethoxy group through nucleophilic substitution. The final step involves the formation of the phenoxybutanamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The phenoxybutanamide moiety can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide
  • N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]cyclopropanecarboxamide

Uniqueness

N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, while the nitro group provides a site for bioreduction and potential bioactivity. The phenoxybutanamide moiety adds to its versatility as a synthetic intermediate and potential therapeutic agent.

Properties

IUPAC Name

N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O5/c1-2-16(28-14-6-4-3-5-7-14)17(24)22-12-8-13(23(25)26)10-15(9-12)27-11-18(19,20)21/h3-10,16H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWDUDGTQRZQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC(=C1)OCC(F)(F)F)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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